molecular formula C21H20N2O2 B4102128 2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

Cat. No.: B4102128
M. Wt: 332.4 g/mol
InChI Key: LALIKHSINNPPLD-UHFFFAOYSA-N
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Description

2-(3-Acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a hybrid structure combining an acetylindole moiety with a 3,4-dihydroisoquinoline scaffold, both of which are privileged structures in drug discovery known to confer bioactivity towards a range of biological targets . The core components of this compound have been investigated for their potential role in modulating the Wnt signaling pathway. Related N-acyl indoline compounds have been developed as potent, non-covalent inhibitors of the carboxylesterase Notum, which acts as a key negative regulator of Wnt signaling by removing an essential palmitoleate post-translational modification . Restoration of Wnt signaling through Notum inhibition is a pursued strategy in disease areas such as osteoporosis, colorectal cancer, and cognitive impairment . Furthermore, structural analogues containing the dihydroisoquinoline unit have demonstrated high affinity and selectivity for sigma-2 receptors , which are upregulated in proliferating tumor cells and are a target for cancer diagnosis and the development of pro-apoptotic agents . Compounds with this scaffold have also been explored in neuroscience research, including investigations for the treatment of Parkinson's disease and cognitive disorders . The specific substitution pattern in this compound suggests its primary value lies as a key intermediate or pharmacological tool for synthesizing more complex molecules or for establishing structure-activity relationships (SAR) in the development of novel therapeutics for cancer and central nervous system (CNS) diseases. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(3-acetylindol-1-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c1-15(24)19-13-23(20-9-5-4-8-18(19)20)14-21(25)22-11-10-16-6-2-3-7-17(16)12-22/h2-9,13H,10-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALIKHSINNPPLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone typically involves multi-step organic reactions. One common approach is the condensation of an indole derivative with an isoquinoline derivative under specific conditions. For instance, the reaction might involve the use of a base such as sodium bicarbonate in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another method could involve the use of a catalyst to facilitate the formation of the desired product under milder conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and can improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved would depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Dihydroisoquinoline-Ethanone Linkages

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one
  • Structure: Features a dihydroisoquinoline group linked to 4-isobutylphenyl via a propanone bridge.
  • Application: Designed as an ibuprofen hybrid for anti-inflammatory properties.
  • Key Difference: Replacement of acetyl-indole with a non-steroidal anti-inflammatory drug (NSAID) moiety alters target specificity.
1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenylamino)ethanone
  • Structure: Dihydroisoquinoline substituted with methoxy groups at positions 6 and 7, linked to an aniline group via ethanone.
  • Application : HIV-1 reverse transcriptase (RT) inhibitor. Methoxy groups enhance electron density, improving interactions with RT’s hydrophobic pockets.
2-((4-chlorophenyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (28NH)
  • Structure: Chlorophenylamino group attached via ethanone.
  • Application : Investigated as a K2P channel modulator. The electron-withdrawing chloro group may stabilize charge-transfer interactions, contrasting with the acetyl-indole’s electron-rich nature .

Analogues with Modified Indole Moieties

1-(2,6-dimethyl-1H-indol-3-yl)-2-[(1R)-6-hydroxy-7-methoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl]ethanone
  • Structure: Methyl and hydroxy/methoxy substituents on both indole and dihydroisoquinoline.
  • Properties : Enhanced solubility due to polar hydroxy/methoxy groups. Stereochemistry (1R-configuration) may influence chiral receptor interactions, a factor absent in the target compound .
2-(1-acetyl-2,3-dihydroindol-7-yl)-1-phenylethanone
  • Structure: Acetyl-dihydroindole linked to phenyl via ethanone.

Functional Hybrids with Heterocyclic Replacements

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(3-nitro-1H-pyrazol-1-yl)ethanone
  • Structure : Nitro-pyrazole replaces acetyl-indole.
Can159 (CD44 antagonist)
  • Structure: Tetrazole and indole substituents on the ethanone bridge.
  • Application : Binds CD44 with high affinity. The tetrazole group’s acidity may facilitate salt bridge formation, unlike the acetyl group in the target compound .

Biological Activity

The compound 2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

The synthesis of this compound typically involves a multi-step process that includes the alkylation of indole derivatives and isoquinoline precursors. The general synthetic route can be summarized as follows:

  • Indole Alkylation : Indole is reacted with an appropriate α,ω-dibromoalkane in the presence of a base such as potassium tert-butoxide.
  • Formation of Isoquinoline Derivatives : 3,4-dihydroisoquinoline derivatives are synthesized through nucleophilic substitution reactions.
  • Final Coupling Reaction : The final compound is obtained through acylation reactions involving the indole and isoquinoline intermediates.

Anticholinesterase Activity

Research indicates that compounds similar to this compound exhibit significant anticholinesterase activity, which is crucial in the context of Alzheimer's disease treatment. For instance, derivatives have shown potent inhibition against acetylcholinesterase (AChE) with IC50 values in the low micromolar range . This activity suggests a potential role in enhancing cholinergic neurotransmission.

Neuroprotective Effects

In vitro studies have demonstrated that related compounds can protect neuronal cells from damage induced by oxidative stress. Specifically, some derivatives have shown protective effects on PC12 cells against corticosterone-induced lesions, indicating potential antidepressant properties . The mechanisms underlying these effects may involve modulation of neurotrophic factors or reduction of inflammatory responses.

Cytotoxicity and Safety Profile

The cytotoxicity of this compound has been assessed using various cell lines. Data indicate that most analogs exhibit low toxicity towards normal human cells (HEK293 and L02), with some compounds demonstrating inhibitory rates below 20% at concentrations up to 100 μM . This safety profile is critical for the development of therapeutic agents.

Case Studies and Research Findings

StudyFindings
Anticholinesterase Inhibition Compounds showed IC50 values ranging from 0.76 μM to 0.618 μM against AChE and BuChE respectively .
Neuroprotection Compound demonstrated significant protective effects on neuronal cells under stress conditions .
Cytotoxicity Assessment Most derivatives exhibited low toxicity with less than 20% inhibition on normal cell lines at high concentrations .

Q & A

[Basic] What are the established synthetic methodologies for this compound, and what purification techniques are recommended?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Indole Acetylation: Introduce the acetyl group to the indole moiety via Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃) .

Dihydroisoquinoline Activation: Functionalize the dihydroisoquinoline fragment using reductive amination or nucleophilic substitution to generate a reactive amine intermediate .

Coupling Reaction: Combine the acetylated indole and activated dihydroisoquinoline via a ketone-amine coupling, often employing carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane .

Key Challenges:

  • Low Yield in Cyclization: Optimize reaction time and temperature (e.g., 60–80°C for 12–24 hours) to enhance cyclization efficiency .
  • Purification: Use silica gel column chromatography (hexane:ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the pure product. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

[Basic] Which analytical techniques are critical for confirming structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Assign peaks for the acetyl group (δ ~2.6 ppm for CH₃, ~200 ppm for C=O) and dihydroisoquinoline protons (δ 3.2–4.0 ppm for CH₂-N) .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₁N₂O₂: 349.1547) .
  • X-ray Crystallography: Resolve stereochemistry using SHELX software for data refinement. Key parameters: R-factor < 0.05, resolution ≤ 1.0 Å .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2-(3-acetyl-1H-indol-1-yl)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone

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